molecular formula C22H19N3O4S B2676428 (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 865180-72-9

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2676428
CAS No.: 865180-72-9
M. Wt: 421.47
InChI Key: RKAHRPJDICTUTH-FCQUAONHSA-N
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Description

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a useful research compound. Its molecular formula is C22H19N3O4S and its molecular weight is 421.47. The purity is usually 95%.
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Biological Activity

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. Its unique structure, characterized by the presence of both benzo[d]thiazole and isoindoline moieties, suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and comparative analyses with related compounds.

Molecular Formula: C₁₅H₁₅N₃O₃S
Molecular Weight: 315.36 g/mol
CAS Number: 865180-78-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The proposed mechanisms include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular metabolism, which is crucial for the survival and proliferation of pathogenic microorganisms and cancer cells.
  • Signal Transduction Modulation: By interacting with cell membrane receptors, it can modulate signaling pathways that regulate cell growth and apoptosis.
  • DNA Interaction: The compound may also bind to DNA or RNA, interfering with nucleic acid synthesis and function.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro assays have shown that it can inhibit the proliferation of several cancer cell lines:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10 µM
HeLa (Cervical Cancer)15 µM
A549 (Lung Cancer)12 µM

The mechanism behind the anticancer activity is believed to involve induction of apoptosis and cell cycle arrest.

Case Studies

  • Study on Antimicrobial Efficacy: A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzo[d]thiazole derivatives, including this compound. The results indicated a strong correlation between structural features and antimicrobial potency, highlighting the importance of the ethoxy and allyl substituents in enhancing activity .
  • Anticancer Mechanism Investigation: Another study focused on the anticancer properties of this compound against breast cancer cells. The research demonstrated that treatment with the compound led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation .

Comparative Analysis

When compared to other similar compounds such as 3-allyl-6-ethoxybenzo[d]thiazole derivatives, this compound exhibits enhanced biological activity due to its unique structural features. The presence of both allyl and ethoxy groups contributes to its solubility and reactivity, making it a promising candidate for further development.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-3-11-24-17-10-9-14(29-4-2)12-18(17)30-22(24)23-19(26)13-25-20(27)15-7-5-6-8-16(15)21(25)28/h3,5-10,12H,1,4,11,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAHRPJDICTUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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